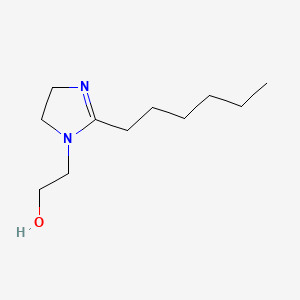![molecular formula C28H28ClIN2S2 B13778982 (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide is a complex organic molecule featuring a benzothiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of the Benzothiazole Core: This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.
Iodide Addition: The final step involves the addition of iodide, which can be achieved through a simple ion exchange reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds and potentially altering the compound’s overall structure.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s ability to interact with biological macromolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole core can bind to proteins and enzymes, potentially inhibiting their activity. The ethenyl groups allow for additional interactions with biological molecules, enhancing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
Benzothiazole: The core structure of the compound, benzothiazole, is a common motif in many biologically active molecules.
Chlorobenzothiazole: Similar to the compound but lacks the ethenyl groups, making it less versatile.
Iodobenzothiazole: Contains an iodine atom but lacks the complex ethenyl and chlorine substitutions.
Uniqueness
The uniqueness of (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide lies in its complex structure, which combines multiple functional groups, allowing for diverse chemical reactions and interactions with biological targets.
属性
分子式 |
C28H28ClIN2S2 |
|---|---|
分子量 |
619.0 g/mol |
IUPAC 名称 |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C28H28ClN2S2.HI/c1-3-30-22-12-5-7-14-24(22)32-26(30)18-16-20-10-9-11-21(28(20)29)17-19-27-31(4-2)23-13-6-8-15-25(23)33-27;/h5-8,12-19H,3-4,9-11H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
LJPXKRASAYCACX-UHFFFAOYSA-M |
手性 SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-] |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




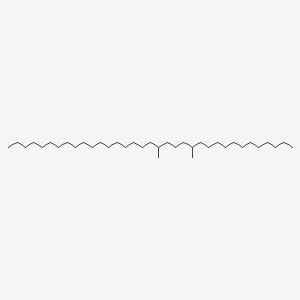
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
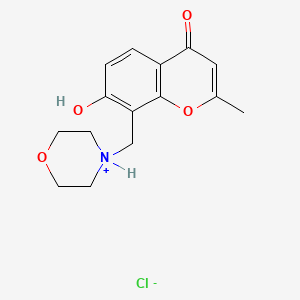
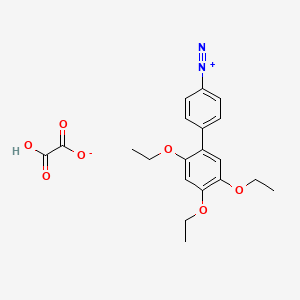
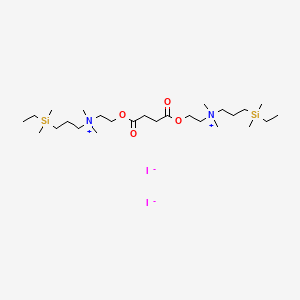
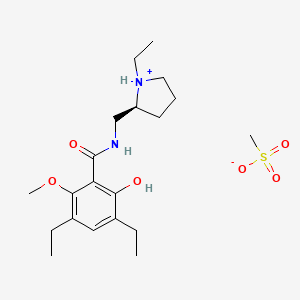
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
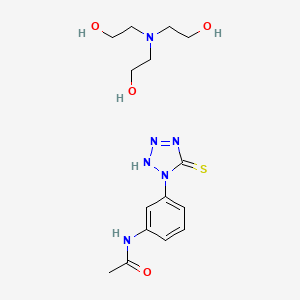

![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
